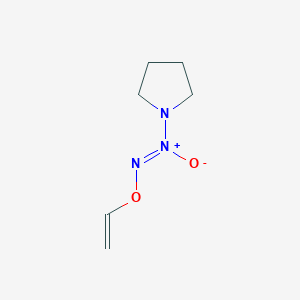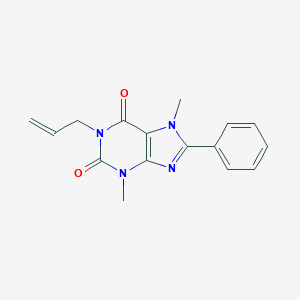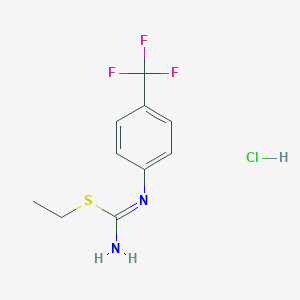
TFPI hydrochloride
Overview
Description
EPIT is a selective, competitive inhibitor of nNOS having a Ki of 0.32 µM for the purified human enzyme. EPIT exhibits 115-fold and 29-fold selectivity for nNOS compared to iNOS and eNOS, respectively. It exhibits reduced inhibitory potency in whole-cell assays, possibly due to reduced intracellular uptake.
Mechanism of Action
Tissue Factor Pathway Inhibitor Hydrochloride (TFPI Hydrochloride)
primarily targets two coagulation proteases, tissue factor-factor VIIa (TF-FVIIa) and factor Xa (FXa) . These targets play a crucial role in the initiation of blood coagulation .
hnNOS-IN-3
, on the other hand, is a selective inhibitor of neuronal nitric oxide synthase (nNOS), with a Ki of 0.32 μM . The nNOS binding of hnNOS-IN-3 is competitive with L-arginine .
Mode of Action
This compound impedes the early stages of the blood coagulation cascade through high-affinity inhibition of TF-FVIIa and FXa . It forms a complex with factor VIIa/TF via the first Kunitz-type inhibitor domain and with factor Xa via the second Kunitz-type inhibitor domain .
hnNOS-IN-3 inhibits nNOS by competing with L-arginine . This results in the reduction of nitric oxide production, which is a critical signaling molecule in the cardiovascular, neuronal, and immune systems .
Biochemical Pathways
This compound affects the blood coagulation cascade. Following vascular injury, tissue factor (TF) is exposed to the blood and tightly binds the circulating serine protease FVIIa . The TF-FVIIa complex initiates the blood coagulation cascade by activating factor X (FX) and factor IX (FIX) . This compound inhibits these processes, thereby controlling the coagulation cascade .
hnNOS-IN-3, by inhibiting nNOS, affects the nitric oxide pathway. Nitric oxide is a critical signaling molecule in various physiological processes, including neurotransmission, vasodilation, and immune response .
Pharmacokinetics
It is known that the development of nnos inhibitors like hnnos-in-3 is often hindered by poor pharmacokinetics .
Result of Action
This compound’s action results in the modulation of the severity of a wide variety of bleeding and clotting disorders . By inhibiting the initiation of blood coagulation, it can prevent excessive clotting or bleeding .
hnNOS-IN-3’s action leads to the reduction of nitric oxide production . This can have various effects depending on the context, as nitric oxide plays a role in many physiological processes .
Biochemical Analysis
Biochemical Properties
TFPI hydrochloride interacts with various enzymes, proteins, and other biomolecules. It forms a complex with factor VIIa/TF and factor Xa, inhibiting the TF-initiated blood coagulation cascade reactions . The third Kunitz-type inhibitor domain of this compound plays an important role in its functions, although it does not have the ability to inhibit protease .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits proteases in the blood coagulation cascade that lead to the production of thrombin, including prothrombinase (factor Xa [FXa]/FVa), the catalytic complex that directly generates thrombin . Thus, this compound and FV are directly linked in regulating the procoagulant response .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms a complex with factor VIIa/TF and factor Xa, inhibiting the TF-initiated blood coagulation cascade reactions . This inhibition is a result of the formation of a quaternary Xa/LACI/VIIa/TF complex .
Metabolic Pathways
This compound is involved in the blood coagulation cascade, a metabolic pathway. It interacts with enzymes such as factor VIIa/TF and factor Xa .
Subcellular Localization
A possible secretion of the protein was predicted based on N-terminal signal sequence (signal peptide) predictions and transmembrane region predictions .
Properties
IUPAC Name |
ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2S.ClH/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13;/h3-6H,2H2,1H3,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJQIYZYQQKIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)
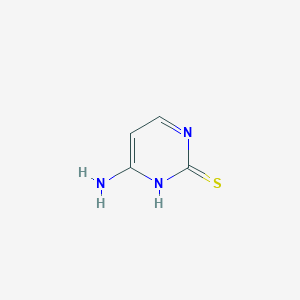
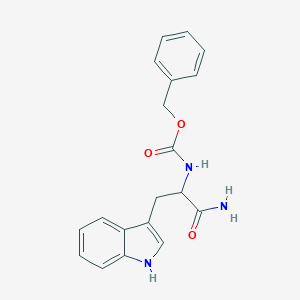
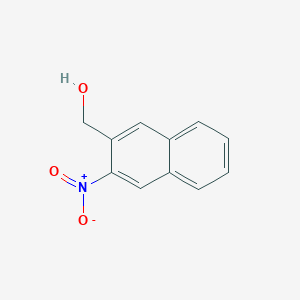
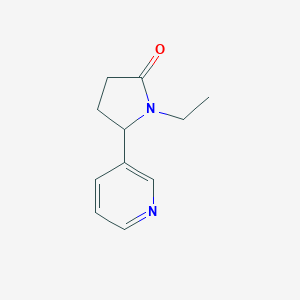
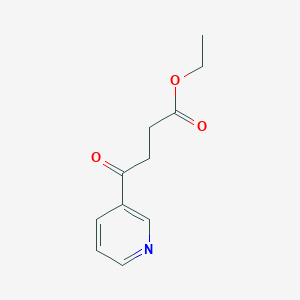
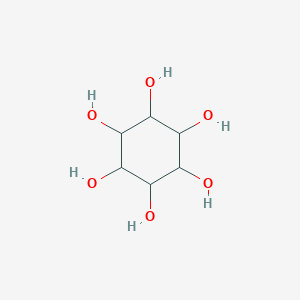
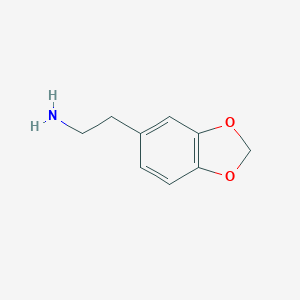
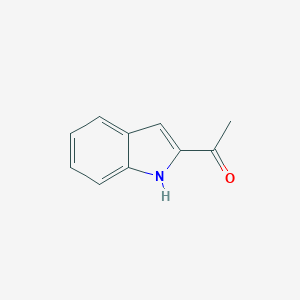
![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)

